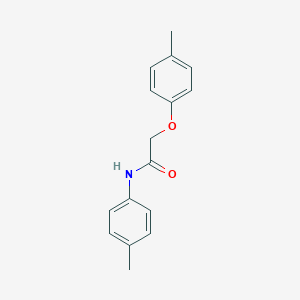![molecular formula C28H24N2O2 B387585 3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL](/img/structure/B387585.png)
3-[(E)-({4'-[(E)-[(3-HYDROXYPHENYL)METHYLIDENE]AMINO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and an appropriate amine derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Esters or ethers, depending on the substituent introduced.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Antimicrobial Activity: Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: The compound has demonstrated potent antioxidant activity, making it a potential candidate for therapeutic applications.
Medicine
Drug Development: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an antimicrobial and antioxidant agent.
Industry
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.
作用機序
The biological activities of 3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol are primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antimicrobial or antioxidant effects . The compound’s phenolic hydroxyl group also plays a crucial role in its antioxidant activity by scavenging free radicals.
類似化合物との比較
Similar Compounds
- 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol (H2L1)
- 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol (H2L2)
- 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol (H2L3)
- 5-(Benzyloxy)-2-(((2-hydroxyphenyl)imino)methyl)phenol (H2L4)
Uniqueness
3-[({4’-[(3-Hydroxybenzylidene)amino]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}imino)methyl]phenol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which contribute to its diverse chemical reactivity and biological activities. Its ability to form stable metal complexes further distinguishes it from other similar compounds .
特性
分子式 |
C28H24N2O2 |
|---|---|
分子量 |
420.5g/mol |
IUPAC名 |
3-[[4-[4-[(3-hydroxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H24N2O2/c1-19-13-23(9-11-27(19)29-17-21-5-3-7-25(31)15-21)24-10-12-28(20(2)14-24)30-18-22-6-4-8-26(32)16-22/h3-18,31-32H,1-2H3 |
InChIキー |
XZSNDZJWOSCDED-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)C)N=CC4=CC(=CC=C4)O |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)C)N=CC4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B387506.png)



![(E)-2-((4-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B387514.png)
![2-({6-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B387515.png)




![4-{[(2-methyl-1H-indol-3-yl)methylene]amino}phenol](/img/structure/B387524.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B387525.png)
![4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B387527.png)
